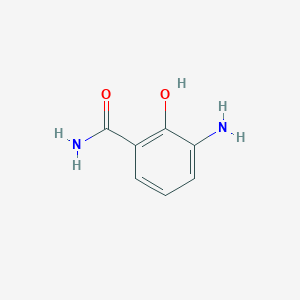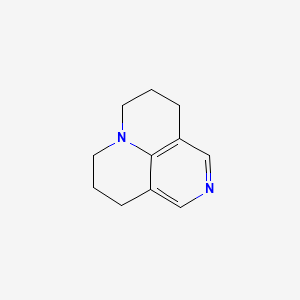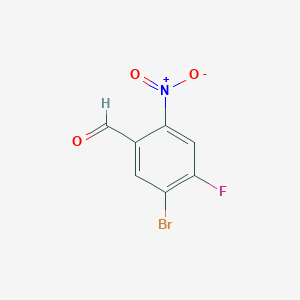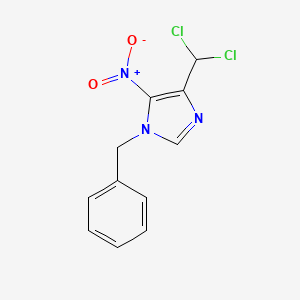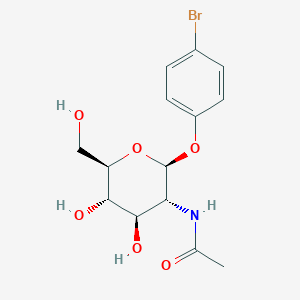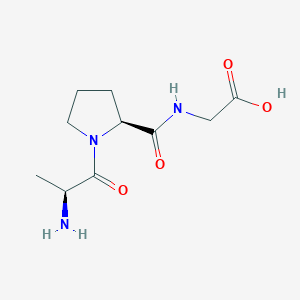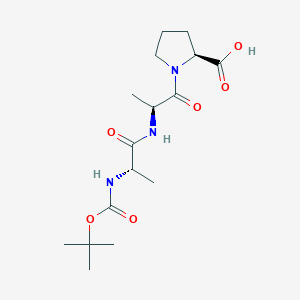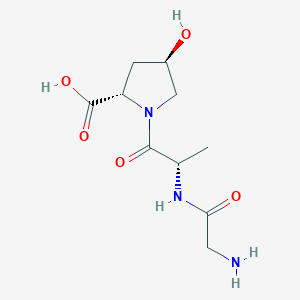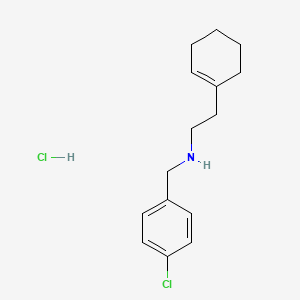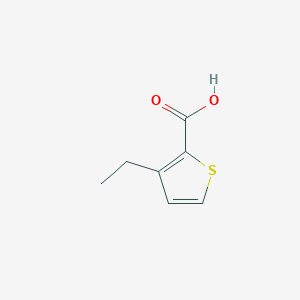
3-Ethylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Ethylthiophene-2-carboxylic acid is a compound related to the thiophene family, which is characterized by a sulfur-containing heterocyclic core. While the provided papers do not directly discuss 3-Ethylthiophene-2-carboxylic acid, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of closely related thiophene derivatives. These studies contribute to the broader understanding of thiophene chemistry, which is relevant for various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives is a well-studied area. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared from commercially available 2-methylthiophene using a safe and efficient process that avoids strong bases and cryogenic conditions, yielding the product in 52% overall yield . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with an 81% yield . These methods demonstrate the practicality and high efficiency of synthesizing thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was determined, revealing intermolecular interactions that form a two-membered cyclamer . Such structural analyses are essential for understanding the reactivity and interaction of thiophene compounds with other molecules.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. Methyl 3-hydroxythiophene-2-carboxylate, for instance, was converted to different ethers of thiotetronic and α-halogenothiotetronic acids in high yield . Additionally, 3-aminothiophenes were synthesized using a one-pot protocol involving ketene S,S-acetal as an intermediate . These reactions expand the functional group diversity and potential utility of thiophene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, stability, and acid-base behavior, are important for their practical applications. The physicochemical properties and complex formation of certain ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, providing insights into their behavior in different environments . Moreover, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, highlighting its potential in optical applications .
Applications De Recherche Scientifique
3-Ethylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 74965-84-7 . It’s a powder with a molecular weight of 156.21 and a melting point of 110-111 degrees Celsius . It’s typically stored at room temperature .
Thiophene derivatives, including 3-Ethylthiophene-2-carboxylic acid, are essential heterocyclic compounds and show a variety of properties and applications . Here are some potential applications:
-
Industrial Chemistry and Material Science
-
Pharmacology
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety And Hazards
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Propriétés
IUPAC Name |
3-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMFSESXBONEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505685 | |
| Record name | 3-Ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylthiophene-2-carboxylic acid | |
CAS RN |
74965-84-7 | |
| Record name | 3-Ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



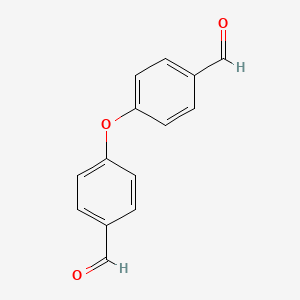
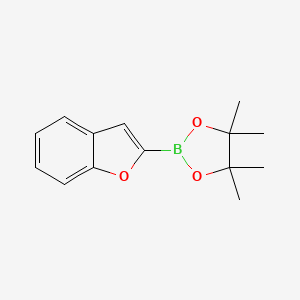

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)
